molecular formula C19H19BrN2O4 B14959130 N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959130
M. Wt: 419.3 g/mol
InChI Key: OQNCIWOJILMVHP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl and dimethoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-N-(3-bromophenyl)-N-(phenylsulfonyl)glycinamide
  • 3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19BrN2O4/c1-25-15-6-7-17(26-2)16(10-15)22-11-12(8-18(22)23)19(24)21-14-5-3-4-13(20)9-14/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,24)

InChI Key

OQNCIWOJILMVHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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